molecular formula C7H3Br3O3 B081251 2,4,6-Tribromo-3-hydroxybenzoic acid CAS No. 14348-40-4

2,4,6-Tribromo-3-hydroxybenzoic acid

Cat. No.: B081251
CAS No.: 14348-40-4
M. Wt: 374.81 g/mol
InChI Key: YDBHVMTTYXWHLI-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3Br3O3 and its molecular weight is 374.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Bromobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Sensitivity Analysis : It is synthesized using amino benzoic acid and characterized by IR, 1H NMR, and 13C NMR. Its synthesis is sensitive to factors like sulfuric acid concentration, sodium nitrite concentration, and temperature. The synthesized product has high yield and purity (Feng Yu-chuan, 2012).

  • Medical Diagnostics : It serves as a chromogen in the enzymic assay for determining saliva glucose, which is significant for non-invasive monitoring of blood glucose in diabetics (Zuo Shi-you, 2006).

  • Biochemistry : The compound enhances the sensitivity of a cholesterol oxidase reagent used in plasma HDL-cholesterol determination (Paul Trinder & D. Webster, 1984).

  • Biotechnological Applications : 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for high-value bioproducts in food, cosmetics, pharmacy, and more. It forms the basis for biosynthesis of compounds like resveratrol and muconic acid (Songwei Wang et al., 2018).

  • Material Science : Hydroxybenzoic acid derivatives are used in polymer synthesis, with investigations into their self-assembly and structural characteristics (A. Jayaraman et al., 2004).

  • Antioxidant and Cell Protection : Hydroxybenzoic acids and their esters show potent scavenging activities of hydroxyl radicals and protect against cell damage induced by oxidative stress (H. Masaki et al., 1997).

  • Environmental Science : The compound is used in the study of chlorine consumption and by-products formation in water treatment processes (E. Chang et al., 2006).

  • Corrosion Inhibition : 3-Hydroxybenzoic acid is evaluated as a corrosion inhibitor in stainless steel, demonstrating the potential for application in industrial processes (L. Narváez et al., 2005).

Mechanism of Action

Safety and Hazards

TBHBA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organ is the respiratory system .

Properties

IUPAC Name

2,4,6-tribromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHVMTTYXWHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162437
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14348-40-4
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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